molecular formula C18H16BrN3OS B15031565 3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide

3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide

Cat. No.: B15031565
M. Wt: 402.3 g/mol
InChI Key: GFJFCQOHYDEXFZ-UHFFFAOYSA-N
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Description

3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core fused with an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide typically involves multi-step reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is common due to their efficiency and scalability . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the thienoquinoline core .

Scientific Research Applications

3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide is unique due to its specific substitution pattern and the presence of both amino and bromophenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H16BrN3OS

Molecular Weight

402.3 g/mol

IUPAC Name

3-amino-N-(2-bromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C18H16BrN3OS/c19-12-6-2-4-8-14(12)21-17(23)16-15(20)11-9-10-5-1-3-7-13(10)22-18(11)24-16/h2,4,6,8-9H,1,3,5,7,20H2,(H,21,23)

InChI Key

GFJFCQOHYDEXFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4Br)N

Origin of Product

United States

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